molecular formula C6H12O5 B14763914 1-Deoxy-D-tagatose

1-Deoxy-D-tagatose

Cat. No.: B14763914
M. Wt: 164.16 g/mol
InChI Key: IXDZFGATLNCIOI-PBXRRBTRSA-N
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Description

1-Deoxy-D-tagatose is a rare sugar, classified as a deoxygenated monosaccharide It is structurally similar to D-tagatose but lacks one oxygen atom This compound is not commonly found in nature and must be synthesized through chemical or enzymatic processes

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Deoxy-D-tagatose can be synthesized from D-galactose through a series of chemical reactions. One common method involves the Amadori rearrangement, where D-galactose reacts with an amine to form an intermediate, which is then converted to this compound . The reaction conditions typically involve elevated temperatures and specific pH levels to facilitate the rearrangement.

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes. Enzymes such as D-tagatose 3-epimerase and ribitol dehydrogenase can be used to convert substrates like D-galactose or fucose into this compound . These processes are advantageous due to their specificity and efficiency, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Deoxy-D-tagatose undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding acids or reduced to form alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like halides or amines under controlled temperatures and pH.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as its alcohols, acids, and substituted compounds .

Scientific Research Applications

1-Deoxy-D-tagatose has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

1-Deoxy-D-tagatose is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(3S,4S,5R)-3,4,5,6-tetrahydroxyhexan-2-one

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h4-7,9-11H,2H2,1H3/t4-,5-,6+/m1/s1

InChI Key

IXDZFGATLNCIOI-PBXRRBTRSA-N

Isomeric SMILES

CC(=O)[C@H]([C@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)C(C(C(CO)O)O)O

Origin of Product

United States

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